molecular formula C9H9F3N2O B15203991 2-[3-(Trifluoromethyl)phenyl]acetamidoxime

2-[3-(Trifluoromethyl)phenyl]acetamidoxime

Cat. No.: B15203991
M. Wt: 218.18 g/mol
InChI Key: QEYLQLHFBVNBCI-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]acetamidoxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamidoxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]acetamidoxime typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired acetamidoxime under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the acetamidoxime to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]acetamidoxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]acetamidoxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamidoxime moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(3-(Trifluoromethyl)phenyl)acetonitrile
  • 2-(3-(Trifluoromethyl)phenyl)acetic acid

Uniqueness

2-[3-(Trifluoromethyl)phenyl]acetamidoxime is unique due to the presence of both the trifluoromethyl group and the acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)

InChI Key

QEYLQLHFBVNBCI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=NO)N

Origin of Product

United States

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